molecular formula C17H14N2O3S B2807704 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide CAS No. 477554-24-8

4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide

Cat. No. B2807704
CAS RN: 477554-24-8
M. Wt: 326.37
InChI Key: ONKBRIOFQAZGSX-UHFFFAOYSA-N
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Description

The compound “4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl . It has been studied for its potential as an anti-tumor agent, specifically for its ability to inhibit the c-Met receptor tyrosine kinase .


Molecular Structure Analysis

A quantitative structure-activity relationship (QSAR) study has been performed on 48 novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2 derivatives as anticancer agents capable of inhibiting c-Met receptor tyrosine kinase . This study can provide insights into the molecular structure and its relationship with the compound’s activity.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Raval, Naik, and Desai (2012) demonstrated the microwave-assisted synthesis of derivatives of the compound, showcasing an environmentally friendly procedure. These derivatives exhibited significant antibacterial and antifungal activities, underscoring their potential in antimicrobial applications (Raval, Naik, & Desai, 2012).

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including compounds related to our subject of interest, which were effective as chemosensors for cyanide anions. This application is particularly valuable in environmental monitoring and safety (Wang et al., 2015).

Adenosine Receptor Ligands

Cagide, Borges, Gomes, and Low (2015) reported on the synthesis of new chromone–thiazole hybrids designed as potential ligands for human adenosine receptors, highlighting the compound's relevance in therapeutic applications (Cagide, Borges, Gomes, & Low, 2015).

Metal Complex Synthesis and Electrochemical Studies

A novel approach by Myannik et al. (2018) involved synthesizing metal complexes with derivatives of our focal compound. These complexes, featuring copper(II), cobalt(II), and nickel(II), were characterized by structural and electrochemical studies, indicating potential uses in catalysis and materials science (Myannik et al., 2018).

Antibacterial Agents and QSAR Studies

Palkar et al. (2017) designed and synthesized derivatives of the compound as novel antibacterial agents. Their QSAR studies provided insights into the structure-activity relationships, aiding in the development of more potent antibacterial compounds (Palkar et al., 2017).

Mechanism of Action

The compound is believed to act as an inhibitor of the c-Met receptor tyrosine kinase . This receptor is responsible for the development of cancer cell lines, and its inhibition can potentially lead to anti-cancer effects .

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions for research involving “4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide”.

properties

IUPAC Name

4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15-10-5-1-3-7-13(10)22-9-11(15)16(21)19-17-18-12-6-2-4-8-14(12)23-17/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKBRIOFQAZGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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